1,3,3-Trimethylindolinonaphthospirooxazine (CAS 27333-47-7), commonly referred to as TMINSO or Photorome I, is a benchmark photochromic spirooxazine dye engineered for industrial light-modulating applications[1]. Upon exposure to ultraviolet irradiation (typically 313–365 nm), the molecule undergoes a reversible heterolytic cleavage of its spiro carbon-oxygen bond, transitioning from an orthogonal, colorless spiro form to a planar, highly conjugated, deep-blue merocyanine structure . From a procurement perspective, this compound is selected over legacy photochromic classes due to its higher fatigue resistance, rapid thermal bleaching kinetics, and quantified processability in polymer and metal-organic framework (MOF) matrices [2]. These attributes make it a standard precursor for commercial ophthalmic lenses, smart windows, and tunable photonic devices where long-term cyclic stability is a strict requirement [1].
Substituting 1,3,3-Trimethylindolinonaphthospirooxazine with generic spiropyrans (e.g., BIPS) or diarylethenes introduces critical performance failures in dynamic optical applications [1]. Spiropyrans are highly susceptible to rapid photodegradation, often losing more than 45% of their photochromic activity within tens of cycles due to irreversible photo-oxidation of the chromene moiety [2]. In contrast, the oxazine ring in TMINSO inherently resists these oxidative degradation pathways, maintaining viability over prolonged switching cycles [2]. Furthermore, while diarylethenes offer high thermal stability, they lack the spontaneous thermal bleaching (fading) required for continuous-use adaptive optics, remaining colored until actively bleached with specific wavelengths [1]. Consequently, utilizing TMINSO is necessary for applications demanding both autonomous rapid fading and high cyclic longevity, rendering cheaper spiropyrans commercially unviable for durable goods [3].
A primary procurement driver for TMINSO is its higher photostability compared to benchmark spiropyrans like BIPS. Under continuous UV irradiation, spiropyrans undergo rapid irreversible photo-oxidation, leading to a severe drop in absorbance efficiency (often >45% loss) within short exposure windows [1]. Conversely, 1,3,3-Trimethylindolinonaphthospirooxazine maintains its photochromic integrity over extended cycles, as its structural design inherently protects the molecule from the oxidative degradation pathways that destroy the pyran ring in spiropyrans [2].
| Evidence Dimension | Photofatigue resistance (absorbance retention under continuous UV) |
| Target Compound Data | Maintains high photochromic activity and deep blue coloration with minimal degradation over prolonged continuous UV exposure. |
| Comparator Or Baseline | Standard spiropyrans (e.g., BIPS), which exhibit a ~45% drop in absorbance efficiency due to rapid photo-oxidation. |
| Quantified Difference | Orders of magnitude higher cycle life compared to the rapid degradation observed in spiropyrans. |
| Conditions | Continuous UV irradiation in polar solvent or polymer matrix. |
Ensures the commercial viability of smart windows and ophthalmic lenses by preventing premature device failure from UV-induced degradation.
For optoelectronic manufacturing, the ability to process photochromic dyes into solid-state matrices without quenching their activity is critical. TMINSO demonstrates proven compatibility with standard industrial polymers. When formulated at 5 wt% in a PMMA matrix and spin-coated to a 50 nm thickness, the compound provides a sufficiently high refractive index change to reversibly tune the resonances of photonic crystal nanocavities by up to 2.68 nm upon 375 nm UV irradiation (3 kW/cm2) [1]. This level of precise, reversible tuning in an ultra-thin solid-state film is difficult to achieve with bulkier or less soluble photochromic alternatives[1].
| Evidence Dimension | Reversible wavelength tuning in solid-state PMMA matrix |
| Target Compound Data | Enables smooth, reversible tuning of nanocavity lasers over a 2.68 nm range. |
| Comparator Or Baseline | Un-doped PMMA or poorly soluble dyes that aggregate and fail to induce sufficient index changes. |
| Quantified Difference | Achieves functional refractive index modulation at just 5 wt% doping in a 50 nm film. |
| Conditions | 5 wt% TMINSO in PMMA, 50 nm film thickness, 375 nm UV irradiation at 3 kW/cm2. |
Validates the compound's direct applicability in scalable, spin-coated optoelectronic devices and tunable integrated optical chips.
Advanced materials procurement often requires dyes that can be encapsulated into porous hosts for solid-state applications. TMINSO (SP-O) can be successfully embedded into MOF-5, MIL-68, and MIL-53 matrices to form hybrid composites[1]. Within the MOF-5 matrix, TMINSO exhibits high photostability upon repetitive and prolonged UV light exposure, successfully transitioning between the closed spiro form and the open merocyanine form without the steric hindrance or aggregation-induced quenching that typically plagues spiropyrans in solid states [1].
| Evidence Dimension | Solid-state photoisomerization reversibility |
| Target Compound Data | Extremely photostable and fully reversible SP-to-MC conversion inside MOF-5. |
| Comparator Or Baseline | Standard spiropyrans, which often suffer from restricted isomerization or rapid fatigue in solid matrices. |
| Quantified Difference | Maintains host-dependent absorption maxima and reversible switching without structural degradation. |
| Conditions | Embedded in MOF-5 under repetitive UV light exposure at 298 K. |
Proves the compound's suitability as a robust guest molecule for next-generation solid-state optical memory and smart composite materials.
Due to its higher photofatigue resistance and rapid thermal bleaching kinetics compared to legacy spiropyrans, TMINSO is a primary precursor for transition lenses and adaptive smart windows. Its ability to withstand continuous UV exposure cycles without significant loss of absorbance ensures the long-term durability required for consumer optical goods[1].
Leveraging its high solubility and processability in PMMA, this compound is utilized to fabricate ultra-thin (50 nm) photochromic films. These films enable the local, reversible tuning of photonic crystal nanocavities on integrated optical chips, driven by the dye's reliable refractive index changes upon UV irradiation [2].
The successful encapsulation of TMINSO into porous metal-organic frameworks (like MOF-5) without losing its reversible switching capabilities makes it a highly suitable candidate for high-density optical data storage and solid-state optoelectronic logic gates, where photostability in a rigid matrix is paramount [3].
Irritant